A)-24-Hydroxycholestan-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
InChI Key |
GBRVIFKBXYKMCU-DTZBMSJKSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 24 Hydroxycholestan 3 One
De Novo Synthetic Routes and Methodological Advancements for Cholestan-3-one (B8813596) Scaffolds
The construction of the cholestan-3-one framework and the specific introduction of a hydroxyl group at the C-24 position are key challenges in the synthesis of 24-hydroxycholestan-3-one. Synthetic approaches often begin with readily available steroid precursors and involve a series of strategic modifications. ontosight.ai
Stereoselective Introduction of the C-24 Hydroxyl Group
Achieving the correct stereochemistry at the C-24 position is crucial for obtaining the biologically active isomer. One notable strategy involves the stereoselective Evans aldol (B89426) reaction. mpi-cbg.de This method allows for the controlled introduction of the hydroxyl group, leading to the desired (25S)-configuration. mpi-cbg.de The synthesis can start from commercially available 3β-hydroxychol-5-en-24-oic acid, which is converted to an aldehyde intermediate. mpi-cbg.de The subsequent aldol reaction with a chiral auxiliary, such as (S)-(+)-4-isopropyl-3-propionyl-2-oxazolidinone, yields the aldol product with high stereoselectivity. mpi-cbg.de Further steps, including reduction and deoxygenation, can then be employed to furnish the desired 24-hydroxycholesterol (B1141375) derivative. mpi-cbg.de
Another approach involves the one-step conversion of cholest-4-en-3-one to 24-hydroxychol-4-en-3-one, which can then be further modified. acs.org The synthesis of a key intermediate for squalamine, (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, has been achieved from the 3-O-acetyl-24R,25-dihydroxy derivative of desmosterol (B1670304) in a multi-step process. scispace.com
Oxidation Methods for C-3 Ketone Formation from Hydroxycholesterol Precursors
The conversion of the 3β-hydroxyl group of a cholesterol precursor to a 3-oxo group is a fundamental step in the synthesis of cholestan-3-one derivatives. A widely used method is enzymatic oxidation utilizing cholesterol oxidase. researchgate.netacs.orgnih.gov This enzyme specifically oxidizes the 3β-hydroxy-Δ⁵-steroid structure to a 3-oxo-Δ⁴-ene functionality. researchgate.netacs.org This enzymatic approach is often favored for its high specificity.
Chemical oxidation methods are also employed. For instance, a crude mixture of coprostanols can be oxidized with the Kiliani reagent to yield 5β-cholestan-3-one as the sole product. researchgate.net
Preparation of Deuterated Standards for Quantitative Analysis
For accurate quantification of 24-hydroxycholestan-3-one in biological samples using mass spectrometry, stable isotope-labeled internal standards are essential. Deuterated standards are commonly prepared for this purpose. caymanchem.comnih.gov The synthesis of deuterated analogs can be achieved through various methods, including the use of deuterated reagents like sodium borodeuteride (NaBD₄) or deuterium (B1214612) gas (D₂) in the presence of a catalyst. nih.gov For example, a method for preparing [6,7,7-²H₃] sterols involves the preparation of a 6-oxo-3α,5α-cyclosteroid, followed by base-catalyzed exchange with deuterium oxide to introduce deuterium at C-7, and then reduction of the 6-oxo group with sodium borodeuteride. nih.gov Flow synthesis methods using microwave technology are also being developed for the efficient production of deuterated aromatic compounds, a technology that could potentially be adapted for steroid labeling. tn-sanso.co.jp
Functional Derivatization for Enhanced Spectroscopic and Chromatographic Analysis
The analysis of oxysterols like 24-hydroxycholestan-3-one is often challenging due to their low abundance and poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization is a common strategy to overcome these limitations. nih.gov
Girard P Hydrazone Formation for Charge-Tagging in Mass Spectrometry
A powerful derivatization technique for enhancing the detection of oxysterols by mass spectrometry is the formation of Girard P (GP) hydrazones. researchgate.netacs.orgnih.gov This method, often part of a strategy called enzyme-assisted derivatization for sterol analysis (EADSA), involves two key steps. researchgate.net First, the 3β-hydroxy group of the sterol is enzymatically oxidized to a 3-oxo group using cholesterol oxidase. researchgate.netacs.orgnih.gov Subsequently, the resulting ketone is reacted with Girard's Reagent P, a cationic hydrazine (B178648) reagent, to form a charged GP-hydrazone. nih.govnih.gov
The introduction of a permanent positive charge via the quaternary ammonium (B1175870) group of the Girard P reagent significantly improves the ionization efficiency of the analyte in electrospray ionization mass spectrometry (ESI-MS). caymanchem.comnih.gov This "charge-tagging" leads to a substantial increase in sensitivity, with improvements of over 1000-fold reported for the analysis of 25-hydroxycholesterol. acs.org The resulting GP-hydrazones give intense [M]⁺ ions and produce informative fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in their identification and quantification. nih.govnih.gov This derivatization strategy is applicable to a wide range of oxysterols and has been successfully used for their analysis in various biological matrices. researchgate.net
Other Chemical Modifications for Structural Elucidation and Bioactivity Probes
In addition to the primary synthesis routes, various chemical modifications can be applied to 24-Hydroxycholestan-3-one and its analogs. These derivatization strategies are crucial for unambiguous structural elucidation and for creating molecular probes to investigate the compound's biological activities.
Derivatization for Structural Analysis
The precise three-dimensional structure of 24-Hydroxycholestan-3-one, including the stereochemistry of its chiral centers, is critical for understanding its biological function. Chemical derivatization is a powerful tool in conjunction with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine these structural features.
For NMR spectroscopy, chiral derivatizing agents (CDAs) are often employed to determine the enantiomeric purity or assign the absolute configuration of chiral centers. While specific applications to 24-Hydroxycholestan-3-one are not extensively documented, general protocols for chiral diols and alcohols are applicable. For instance, reaction with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), converts the chiral alcohol into a mixture of diastereomeric esters. The signals of the protons near the newly formed chiral center will exhibit different chemical shifts in the ¹H-NMR spectrum, allowing for the determination of enantiomeric excess and, in many cases, the assignment of absolute stereochemistry.
Mass spectrometry is another key technique for structural analysis, and derivatization can enhance its sensitivity and provide more detailed structural information. For sterols, including hydroxycholestanones, derivatization of the ketone and hydroxyl groups is a common strategy. The ketone at C-3 can be reacted with reagents like Girard's reagent T or P, which introduce a charged moiety, improving ionization efficiency in electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) analyses. The hydroxyl group at C-24 can be acylated or silylated to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis and to produce characteristic fragmentation patterns that can aid in structure confirmation.
Isotopic Labeling
The synthesis of isotopically labeled versions of 24-Hydroxycholestan-3-one is invaluable for a variety of studies. Introducing stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows the molecule to be traced and quantified in complex biological systems without the need for radioactive materials. For example, deuterated standards are essential for accurate quantification by mass spectrometry in metabolic studies. The preparation of deuterated compounds can be achieved by using deuterated starting materials or reagents in the synthetic pathway. wipo.intresearchgate.netgoogle.comgoogle.com For instance, reduction steps can be performed with deuterium-delivering reagents like sodium borodeuteride to introduce deuterium at specific positions.
Bioactivity Probes
To investigate the biological targets and mechanisms of action of 24-Hydroxycholestan-3-one, it can be chemically modified to create bioactivity probes. These probes typically contain a reporter group, such as a fluorescent label or a photoaffinity label, attached to the core structure of the molecule.
Fluorescent probes are synthesized by conjugating a fluorophore to the 24-Hydroxycholestan-3-one molecule. researchgate.netnih.govrevvity.comtcichemicals.comnih.gov The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability. The attachment point on the steroid nucleus is critical and should be chosen to minimize disruption of the molecule's natural bioactivity. The hydroxyl group at C-24 provides a convenient handle for such modifications, for example, through the formation of an ether or ester linkage with a fluorophore-containing reactive group. These fluorescently labeled molecules can then be used in techniques like fluorescence microscopy to visualize their subcellular localization or in binding assays to identify their protein targets.
Photoaffinity labeling is another powerful technique to identify the cellular binding partners of a bioactive molecule. This involves incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the structure of 24-Hydroxycholestan-3-one. Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, such as a receptor or enzyme. Subsequent isolation and identification of the cross-linked complex can reveal the direct molecular targets of the compound.
The table below summarizes various chemical modification strategies that can be applied to 24-Hydroxycholestan-3-one for structural elucidation and as bioactivity probes.
| Modification Type | Reagent/Method Example | Purpose | Analytical Technique |
| Chiral Derivatization | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Determination of enantiomeric purity and absolute configuration | NMR Spectroscopy |
| Ketone Derivatization | Girard's Reagent T or P | Enhanced ionization efficiency | Mass Spectrometry (ESI-MS, LC-MS) |
| Hydroxyl Derivatization | Acylating or silylating agents (e.g., acetic anhydride, BSTFA) | Increased volatility and characteristic fragmentation | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Isotopic Labeling | Deuterated reagents (e.g., Sodium borodeuteride, D₂O) | Internal standard for quantification, metabolic tracing | Mass Spectrometry, NMR Spectroscopy |
| Fluorescent Labeling | Fluorophore-NHS esters or maleimides | Visualization of subcellular localization, binding assays | Fluorescence Microscopy, Fluorescence Polarization |
| Photoaffinity Labeling | Introduction of a photoreactive group (e.g., azide, diazirine) | Identification of direct molecular targets | SDS-PAGE, Mass Spectrometry |
Endogenous Formation and Biosynthetic Pathways of 24 Hydroxycholestan 3 One
Enzymatic Hydroxylation at the C-24 Position
The initial and crucial step in the formation of many 24-hydroxylated steroids is the introduction of a hydroxyl group at the 24th carbon position of the cholesterol side chain. This reaction is primarily catalyzed by the enzyme cytochrome P450 46A1 (CYP46A1) , also known as cholesterol 24-hydroxylase. nih.govnih.govfrontiersin.org
CYP46A1 is predominantly expressed in the neurons of the brain and is a key enzyme in cholesterol homeostasis within the central nervous system. nih.govfrontiersin.org By converting cholesterol to 24S-hydroxycholesterol , CYP46A1 facilitates the elimination of excess cholesterol from the brain, as 24S-hydroxycholesterol can more readily cross the blood-brain barrier than cholesterol itself. nih.govfrontiersin.orgwikipedia.org
While CYP46A1 is the principal enzyme for this reaction, other cytochrome P450 enzymes may also contribute to the formation of hydroxylated sterols at various positions. nih.gov However, for the specific formation of 24-hydroxylated compounds relevant to the brain, CYP46A1 is considered the most significant. nih.govnih.gov
Conversion of 3β-Hydroxy Sterols to 3-Ketosteroids
Following the hydroxylation at the C-24 position, the resulting 24-hydroxycholesterol (B1141375), which possesses a hydroxyl group at the 3β position of the steroid nucleus, undergoes oxidation. This conversion of a 3β-hydroxy sterol to a 3-ketosteroid is a common step in steroid metabolism and is catalyzed by enzymes known as hydroxysteroid dehydrogenases (HSDs) . worthington-biochem.comnih.gov
Specifically, 3β-hydroxysteroid dehydrogenase (3β-HSD) is responsible for oxidizing the 3β-hydroxyl group of various sterols, including cholesterol and its hydroxylated derivatives, into a 3-keto group. worthington-biochem.comnih.gov This enzymatic action on 24-hydroxycholesterol would directly lead to the formation of 24-hydroxycholestan-3-one .
There are several isoforms of HSDs with varying substrate specificities and tissue distributions. nih.gov The specific isoform involved in the conversion of 24-hydroxycholesterol to 24-hydroxycholestan-3-one in different tissues is an area of ongoing research.
Potential Metabolic Intermediates
The biosynthesis of 24-hydroxycholestan-3-one can proceed through a sequence of intermediates, with 24S-hydroxycholesterol being the primary precursor. nih.govfrontiersin.orgplos.org The pathway involves the initial CYP46A1-mediated hydroxylation of cholesterol to form 24S-hydroxycholesterol. nih.govfrontiersin.orgahajournals.org Subsequently, this intermediate is oxidized at the 3-position to yield the final product.
Another potential, though less direct, intermediate is 24-oxocholesterol (B591247) (also known as 24-ketocholesterol). nih.gov This compound is characterized by a keto group at the C-24 position. While the direct conversion of 24-oxocholesterol to 24-hydroxycholestan-3-one is not a primary described pathway, it is an important related oxysterol. 24-oxocholesterol can be formed from the isomerization of 24S,25-epoxycholesterol. nih.gov
Interplay with Canonical Cholesterol Biosynthesis Pathways
The formation of 24-hydroxycholestan-3-one is intrinsically linked to the major pathways of cholesterol biosynthesis, namely the Bloch and Kandutsch-Russell pathways , which are downstream of the central mevalonate (B85504) pathway . frontiersin.orgplos.orgencyclopedia.pub
The mevalonate pathway is the metabolic route that produces cholesterol and other isoprenoids from acetyl-CoA. byjus.comyoutube.com The rate-limiting enzyme of this pathway is HMG-CoA reductase. byjus.comyoutube.com The availability of cholesterol, the initial substrate for CYP46A1, is directly dependent on the activity of this pathway.
Furthermore, some intermediates of cholesterol biosynthesis can be shunted into alternative pathways. For instance, 24S,25-epoxycholesterol is not derived from cholesterol itself but is produced from a shunt in the mevalonate pathway. nih.govepa.gov This oxysterol is synthesized from squalene-2,3(S);22(S),23-dioxide, a doubly epoxidized form of a cholesterol precursor. nih.gov Interestingly, an alternative route to 24S,25-epoxycholesterol involves the oxidation of desmosterol (B1670304) by CYP46A1. nih.govnih.gov
The levels of oxysterols, including those related to the 24-hydroxycholestan-3-one pathway, can in turn regulate cholesterol biosynthesis through feedback mechanisms. For example, certain oxysterols can suppress the activity of SREBP-2, a key transcription factor that controls the expression of genes involved in cholesterol synthesis. nih.gov This creates a complex regulatory loop where the products of cholesterol metabolism influence its own de novo synthesis.
| Enzyme | Function in Pathway |
| CYP46A1 (Cholesterol 24-hydroxylase) | Catalyzes the hydroxylation of cholesterol at the C-24 position to form 24S-hydroxycholesterol. nih.govnih.govfrontiersin.org |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidize the 3β-hydroxyl group of sterols, such as 24-hydroxycholesterol, to a 3-keto group. worthington-biochem.comnih.gov |
| HMG-CoA Reductase | The rate-limiting enzyme in the mevalonate pathway, which synthesizes cholesterol. byjus.comyoutube.com |
| Squalene Epoxidase | Involved in a shunt of the mevalonate pathway that can produce 24S,25-epoxycholesterol. nih.gov |
Metabolic Transformations and Catabolic Fate of 24 Hydroxycholestan 3 One
The metabolic journey of (24S)-24-Hydroxycholestan-3-one involves a cascade of enzymatic reactions that modify both its steroid nucleus and its aliphatic side chain. These transformations are integral to its role as an intermediate in bile acid synthesis and its eventual elimination from the body.
Enzymatic Systems and Regulatory Mechanisms in 24 Hydroxycholestan 3 One Metabolism
Role of Cytochrome P450 Monooxygenases (e.g., CYP46A1, CYP3A11, CYP39A1, CYP7A1) in Hydroxylation and Oxidation
Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including the synthesis and degradation of cholesterol and steroids. mdpi.comnih.govmdpi.com The metabolism leading to and involving 24-hydroxycholestan-3-one is initiated and propelled by several key CYP enzymes.
The primary step in the pathway relevant to 24-hydroxycholestan-3-one is the conversion of cholesterol to 24S-hydroxycholesterol (24S-OHC). wikipedia.orgexplorationpub.com This reaction is catalyzed by CYP46A1 , an enzyme predominantly expressed in the neurons of the brain and retina. explorationpub.comfrontiersin.orgki.se This enzymatic conversion is the main pathway for cholesterol elimination from the central nervous system, as the addition of a hydroxyl group makes the molecule more polar, facilitating its passage across the blood-brain barrier into the systemic circulation. wikipedia.orgexplorationpub.com The rate of cholesterol hydroxylation by CYP46A1 is relatively slow, which is consistent with the slow turnover of cholesterol in the brain. frontiersin.org
Once 24S-OHC exits the brain and reaches the liver, it is further metabolized by CYP39A1 . nih.govuniprot.org This enzyme, also known as oxysterol 7-α-hydroxylase 2, specifically catalyzes the 7α-hydroxylation of 24S-OHC. uniprot.orgwikipedia.org This reaction is a critical step in the alternative, or "acidic," pathway of bile acid synthesis, representing a major route for the clearance of brain-derived cholesterol. nih.govuniprot.org Reduced expression or deficiency in CYP39A1 can lead to the accumulation of 24S-OHC. arvojournals.org
The CYP3A subfamily, particularly CYP3A11 in mice (an ortholog of human CYP3A4/5), contributes to the broader metabolism of sterols. nih.gov These enzymes exhibit broad substrate specificity and are known to hydroxylate steroids and oxysterols at various positions, including the C-25 and C-26 positions. nih.gov The expression of CYP3A11 can be upregulated by certain cholesterol metabolites, suggesting its role in a feedback loop to process excess sterols. nih.govresearchgate.net
| Enzyme | Primary Function in this Context | Location | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| CYP46A1 | Initiates cholesterol removal from the brain | Brain, Retina | Cholesterol | 24S-Hydroxycholesterol (24S-OHC) | wikipedia.orgexplorationpub.comnih.gov |
| CYP39A1 | Metabolizes brain-derived 24S-OHC for bile acid synthesis | Liver | 24S-Hydroxycholesterol | 7α,24S-dihydroxycholesterol | nih.govuniprot.orgwikipedia.org |
| CYP7A1 | Rate-limiting step in the classic bile acid synthesis pathway | Liver | Cholesterol | 7α-Hydroxycholesterol | nih.govnih.gov |
| CYP3A11 | Broad-spectrum hydroxylation of various sterols | Liver, Intestine | Sterols, Oxysterols | Hydroxylated sterol products | nih.govnih.gov |
Contribution of Hydroxysteroid Dehydrogenases (HSDs) to Keto-Sterol Interconversions
The conversion of a hydroxylated sterol, such as 24-hydroxycholestanol, to its corresponding keto-form, 24-hydroxycholestan-3-one, is catalyzed by members of the hydroxysteroid dehydrogenase (HSD) family. mdpi.com These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reversible reaction of converting a hydroxyl group to a keto group at various positions on the steroid nucleus. mdpi.com
While the specific HSD responsible for the oxidation of the 3β-hydroxyl group of 24-hydroxycholestanol is part of a broader class, the functions of several HSDs on other oxysterols are well-documented, illustrating their role in creating keto-sterols. For example, 11β-HSD type 1 and type 2 are known to interconvert 7-ketocholesterol (B24107) and 7β-hydroxycholesterol. nih.govresearchgate.net These enzymes have also been shown to catalyze the interconversion of other oxysterols, such as 7β,25-dihydroxycholesterol and 7-keto,25-hydroxycholesterol, and 7β,27-dihydroxycholesterol and 7-keto,27-hydroxycholesterol (B1664032). nih.govresearchgate.netnih.gov
A direct parallel for the formation of a 3-keto group is found in the metabolism of other oxysterols. The enzyme HSD3B7 is known to oxidize the 3β-hydroxyl group of 7α,25-dihydroxycholesterol to produce 7α,25-dihydroxycholest-4-en-3-one, a key intermediate in an alternative bile acid synthesis pathway. nih.gov This demonstrates the critical role of HSDs in generating 3-keto-sterol intermediates from their 3-hydroxy precursors.
| Enzyme Family | General Function | Specific Examples of Interconversion | Relevance to 24-Hydroxycholestan-3-one | Reference |
|---|---|---|---|---|
| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the reversible conversion of hydroxyl groups to keto groups on the steroid nucleus. | 7-ketocholesterol ↔ 7β-hydroxycholesterol (by 11β-HSDs) | An HSD is responsible for oxidizing the 3-hydroxyl group to form the 3-keto group in 24-hydroxycholestan-3-one. | mdpi.comnih.gov |
| HSD3B7 | Oxidizes the 3β-hydroxyl group of specific sterol intermediates. | 7α,25-dihydroxycholesterol → 7α,25-dihydroxycholest-4-en-3-one | Provides a direct enzymatic precedent for the formation of a 3-keto group on a cholestane (B1235564) skeleton. | nih.gov |
Regulation of Enzyme Expression and Activity by Sterol Levels and Cellular Signaling
The intricate enzymatic machinery of cholesterol metabolism is not static; it is dynamically regulated to maintain cellular homeostasis. This regulation occurs primarily at the level of gene transcription, controlled by sophisticated sensing and signaling systems that respond to intracellular sterol concentrations. nih.govphysiology.org
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol synthesis. fiveable.me SREBPs are transcription factors that, in low-cholesterol conditions, are activated to move from the endoplasmic reticulum to the nucleus. frontiersin.org Once in the nucleus, they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, activating the transcription of nearly all enzymes in the cholesterol synthesis pathway, including HMG-CoA reductase, as well as the LDL receptor for cholesterol uptake. fiveable.meresearchgate.net Conversely, when cellular sterol levels are high, the activation of SREBPs is inhibited, shutting down cholesterol production and uptake in a classic negative feedback loop. physiology.orgfiveable.me
The Liver X Receptors (LXRs) , comprising LXRα and LXRβ, function as cellular sensors for oxysterols. nih.gov When oxysterol levels rise, as is the case when CYP46A1 produces 24S-OHC, these oxysterols bind to and activate LXRs. ki.senih.gov Activated LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on DNA. This activation upregulates genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1, and bile acid synthesis, including CYP7A1. arvojournals.orgnih.gov This creates a feed-forward mechanism where the product of cholesterol catabolism (an oxysterol) promotes further cholesterol removal and degradation. LXRs can also directly silence the expression of certain enzymes involved in cholesterol biosynthesis. nih.gov
Beyond these two core pathways, other cellular signaling networks intersect with sterol metabolism. For instance, the PI3K/Akt/mTORC1 signaling cascade , often activated by growth factors, can promote SREBP activity, linking cellular growth signals to the need for lipid synthesis. frontiersin.org
| Regulatory Protein | Sensing Mechanism | Primary Downstream Effect | Reference |
|---|---|---|---|
| SREBPs | Senses low intracellular cholesterol levels. | Activates transcription of genes for cholesterol synthesis (e.g., HMG-CoA reductase) and uptake (LDLR). | nih.govfiveable.meresearchgate.net |
| LXRs | Activated by high levels of oxysterols (e.g., 24S-OHC). | Activates transcription of genes for cholesterol efflux (e.g., ABCA1), transport, and bile acid synthesis (e.g., CYP7A1). | arvojournals.orgnih.govnih.gov |
Identification of Novel Enzymes Involved in 24-Hydroxycholestan-3-one Turnover
While the principal enzymes involved in the major pathways of cholesterol and oxysterol metabolism are well-characterized, research continues to uncover new enzymatic activities and metabolic routes. The identification of "novel" enzymes often involves discovering new functions for previously known enzymes or elucidating their roles in specific pathological or physiological contexts.
For instance, the role of 11β-HSDs in metabolizing various oxysterols beyond their classical glucocorticoid substrates is a relatively recent finding that expands their known functions. nih.govnih.gov These studies demonstrate a novel glucocorticoid-independent prereceptor regulation mechanism mediated by 11β-HSDs, highlighting how these enzymes can control the local availability and activity of bioactive oxysterols. researchgate.netnih.gov
The complete metabolic network for every oxysterol, including the full range of enzymes involved in the turnover of 24-hydroxycholestan-3-one and its subsequent metabolites, is an active area of investigation. The complex interplay between different CYP450s, HSDs, and other transferases means that minor or alternative pathways may still be uncharacterized. Future research in lipidomics and molecular biology will likely identify additional enzymes and regulatory factors that fine-tune the turnover of specific keto-sterols like 24-hydroxycholestan-3-one.
Biological Roles and Functional Implications of 24 Hydroxycholestan 3 One
Role in Brain Cholesterol Homeostasis and Transport Across the Blood-Brain Barrier (via 24S-hydroxycholesterol pathway)
The central nervous system is a lipid-rich environment, containing approximately 25% of the body's total free cholesterol, yet it is isolated from peripheral circulation by the blood-brain barrier (BBB). nih.gov Since cholesterol itself cannot efficiently cross the BBB, the brain relies on de novo synthesis to meet its needs. mdpi.com To prevent the detrimental effects of excess cholesterol, the brain has a unique elimination pathway. The primary mechanism for cholesterol removal from the brain is its enzymatic conversion to 24S-hydroxycholesterol by the neuron-specific enzyme CYP46A1. nih.govnih.govfrontiersin.org
This hydroxylation process increases the polarity of the cholesterol molecule, allowing 24S-HC to diffuse across the BBB and enter the systemic circulation. nih.govnih.govnih.gov It is estimated that about 6 mg of 24S-HC fluxes from the brain into the circulation every 24 hours. nih.gov Once in the periphery, 24S-HC is transported to the liver, where it is further metabolized into bile acids or conjugated for excretion, thus completing the pathway of cholesterol elimination from the brain. nih.govnih.govresearchgate.net This efflux of 24S-HC is the most significant route for maintaining brain cholesterol balance. nih.govresearchgate.net
Beyond simple elimination, 24S-HC acts as a signaling molecule within the brain. It is a natural ligand for Liver X Receptors (LXRs), which are nuclear receptors that function as cholesterol sensors. mdpi.comnih.gov By activating LXRs, particularly LXRβ which is widespread in the brain, 24S-HC regulates the expression of genes involved in cholesterol transport and efflux, such as Apolipoprotein E (ApoE) and ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1. mdpi.comnih.gov This creates a feedback loop where excess cholesterol is converted to 24S-HC, which then signals to reduce cholesterol synthesis and enhance its removal from neural cells. nih.gov
Table 1: Key Proteins in 24S-Hydroxycholesterol-Mediated Brain Cholesterol Homeostasis
| Protein | Function | Role in Homeostasis |
|---|---|---|
| CYP46A1 | Neuron-specific enzyme that converts cholesterol to 24S-HC. | Initiates the primary pathway for cholesterol elimination from the brain. nih.govnih.gov |
| 24S-HC | An oxysterol that can cross the blood-brain barrier. | Acts as the transport vehicle for cholesterol efflux and a signaling molecule. nih.govnih.gov |
| LXRβ | Nuclear receptor activated by 24S-HC. | Regulates the transcription of genes involved in cholesterol efflux and transport. mdpi.comnih.gov |
| ApoE | Apolipoprotein that transports lipids. | Upregulated by 24S-HC signaling to facilitate cholesterol trafficking between cells. nih.govmdpi.com |
| ABCA1/ABCG1 | ATP-binding cassette transporters. | Mediate the efflux of cholesterol from cells, their expression is increased by 24S-HC. mdpi.com |
Involvement in Central Nervous System Function and Neuroinflammation
24S-hydroxycholesterol is not merely a metabolic byproduct; it is an active modulator of neuronal function and has a complex, often controversial, role in the health of the central nervous system. mdpi.com One of its most significant functions is the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, a class of glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory. nih.govnih.gov By enhancing NMDA receptor function, 24S-HC can influence neuronal excitability and signaling. mdpi.comnih.gov
However, the role of 24S-HC becomes dual-edged in the context of neurodegenerative diseases and neuroinflammation. mdpi.com Elevated levels of 24S-HC in the cerebrospinal fluid (CSF) are often observed in the early stages of neurodegenerative conditions like Alzheimer's disease, potentially reflecting increased cholesterol turnover from neuronal damage. nih.govnih.gov While some studies suggest neuroprotective effects, such as preventing tau hyperphosphorylation, others indicate that high concentrations of 24S-HC can be detrimental. mdpi.com It has been shown to promote the production of amyloid-β (Aβ) peptide, induce oxidative stress, and trigger cell death pathways in neuronal cell lines. mdpi.com
Furthermore, 24S-HC is implicated in neuroinflammatory processes. It can induce the expression of inflammatory genes in primary human neural cells. researchgate.net The molecule's effects appear to be highly dependent on its concentration and the specific cellular context, contributing to its controversial status in brain pathology. mdpi.com
Contribution to Systemic Lipid Regulation and Metabolism
After traversing the blood-brain barrier, 24S-hydroxycholesterol enters the peripheral circulation and plays a role in systemic lipid regulation. wikipedia.org As a potent agonist of Liver X Receptors (LXRs), 24S-HC influences gene expression related to lipid metabolism, primarily in the liver. wikipedia.orgnih.gov LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis. nih.gov
Modulatory Effects on Immune System Responses and Inflammatory Processes
Oxysterols, as a class of molecules, are significant modulators of the immune system, and 24S-HC partakes in these activities. nih.gov These cholesterol derivatives can influence the function and phenotype of various immune cells, including macrophages, B cells, and T cells. nih.gov For instance, 24S-hydroxycholesterol can suppress the transcriptional activities of RORα and RORγ (Retinoid-related orphan receptors), nuclear receptors involved in immunity. nih.govresearchgate.net
Participation in Cellular Stress Responses and Cell Fate Pathways
Recent research has uncovered a role for 24S-hydroxycholesterol in cellular stress and cell fate decisions. High concentrations of 24S-HC can be cytotoxic. nih.gov This toxicity is linked to its esterification by the enzyme ACAT1 in the endoplasmic reticulum (ER). The accumulation of 24S-HC esters can trigger the Integrated Stress Response (ISR), a crucial cell signaling network activated by various stressors. nih.gov
Activation of the ISR by 24S-HC leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). nih.gov This event causes a global shutdown of protein synthesis and the formation of stress granules, which are cellular aggregates that form in response to stress. nih.gov Ultimately, sustained ISR activation induced by 24S-HC can lead to an unconventional form of cell death. nih.gov This pathway highlights a mechanism by which dysregulated brain cholesterol metabolism could contribute to neurodegeneration by inducing chronic cellular stress and neuronal death. nih.govnih.gov
Table 2: Cellular Responses to 24S-Hydroxycholesterol
| Cellular Process | Effect of 24S-HC | Key Mediators | Outcome |
|---|---|---|---|
| Cholesterol Synthesis | Downregulation | LXR, SREBP-2 | Reduced de novo cholesterol production. nih.gov |
| NMDA Receptor Activity | Positive Modulation | NMDA Receptors | Enhanced neuronal excitability and synaptic plasticity. nih.gov |
| Inflammatory Gene Expression | Induction (in neural cells) | - | Potential contribution to neuroinflammation. researchgate.net |
| Integrated Stress Response | Activation | ACAT1, PERK, GCN2 | Inhibition of protein synthesis, potential for cell death. nih.gov |
Interactions with Other Endogenous Bioactive Lipids and Steroid Hormones
24S-hydroxycholesterol does not act in isolation. Its functions are often balanced or contrasted by other bioactive lipids, most notably 27-hydroxycholesterol (B1664032) (27-HC). While 24S-HC is primarily produced in the brain and flows out, 27-HC is produced in the periphery and can cross the BBB into the brain. nih.gov The ratio of these two oxysterols is tightly regulated in different brain regions and is often altered in neurodegenerative diseases. mdpi.com In general, 24S-HC is considered to have more beneficial or neuroprotective roles at physiological concentrations, whereas 27-HC is often associated with detrimental effects in the brain. frontiersin.org
In addition to its interplay with other oxysterols, 24S-HC interacts with nuclear receptor signaling pathways that are also targeted by steroid hormones. For example, it can modulate the activity of estrogen receptors and the ROR family of receptors, indicating a potential for cross-talk between cholesterol metabolite signaling and steroid hormone pathways. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 24 Hydroxycholestan 3 One
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the analysis of oxysterols, including 24-Hydroxycholestan-3-one. This preference is due to its high sensitivity, specificity, and versatility in handling complex biological samples. LC-MS methods offer significant advantages, including simplified sample work-up and analysis compared to other techniques.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is instrumental in the confident identification of analytes like 24-Hydroxycholestan-3-one in complex mixtures. The ability to determine the elemental composition of an ion from its exact mass significantly enhances the reliability of identification, distinguishing it from other isobaric interferences. For instance, HRMS can be employed to confirm the identity of oxysterols in various biological fluids, providing a higher degree of certainty than nominal mass measurements.
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation and sensitive quantification of oxysterols. This method involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, often referred to as Multiple Reaction Monitoring (MRM) in quantitative studies, provides exceptional specificity by monitoring a specific fragmentation pathway unique to the target analyte. MS/MS is particularly valuable for differentiating between isomeric oxysterols, which can be challenging with other methods. The fragmentation patterns obtained from MS/MS experiments offer detailed structural information, aiding in the unambiguous identification of the compound. The use of charge-tagging derivatization can further enhance the signal of the analyte in MSn experiments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 24S-Hydroxycholesterol | 385.3 | 367.3 | 15 |
| 27-Hydroxycholesterol (B1664032) | 403.4 | 385.4 | 12 |
| 7α-Hydroxycholesterol | 401.3 | 383.3 | 14 |
Note: The values in this table are illustrative and can vary depending on the specific instrument and experimental conditions.
For the most accurate and precise quantification of 24-Hydroxycholestan-3-one in biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated 24-Hydroxycholestan-3-one) to the sample at the beginning of the sample preparation process. Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample processing and analysis. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic internal standard, a highly accurate and precise concentration can be determined, correcting for any sample loss. Deuterated standards are commonly used for this purpose in the analysis of sterols and oxysterols.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of sterols and oxysterols. While it can provide excellent chromatographic separation and sensitive detection, it often requires derivatization of the analytes to increase their volatility and thermal stability for gas-phase analysis. This derivatization step can add complexity and time to the sample preparation process. Nevertheless, GC-MS remains a powerful tool, particularly for comprehensive sterol profiling.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Sample Derivatization | Often not required, simplifying sample preparation. | Usually necessary to increase volatility and stability. |
| Sample Throughput | Generally higher due to simpler sample work-up. | Can be lower due to the need for derivatization. |
| Sensitivity | High, especially with tandem MS. | High, particularly with selected ion monitoring. |
| Separation of Isomers | Can be challenging but achievable with optimized chromatography. | Often provides excellent resolution of isomers. |
Sample Preparation Protocols for Diverse Biological Matrices (e.g., plasma, brain tissue, cell cultures)
The preparation of biological samples is a critical step to ensure accurate and reliable quantification of 24-Hydroxycholestan-3-one. The choice of protocol depends on the complexity of the matrix and the concentration of the analyte. Common biological matrices for oxysterol analysis include plasma, brain tissue, and cell cultures. The primary goals of sample preparation are to extract the analyte, remove interfering substances like proteins and phospholipids (B1166683), and concentrate the analyte to a level suitable for detection.
Solid-Phase Extraction (SPE) and Other Purification Techniques
Solid-Phase Extraction (SPE) is a critical and widely used sample preparation technique for isolating and concentrating oxysterols from complex biological samples like plasma, tissues, and cells. scientificlabs.comsigmaaldrich.com The primary challenge in oxysterol analysis is their presence in trace amounts alongside a vast excess of cholesterol, which can interfere with subsequent analysis. ucl.ac.uk SPE effectively separates oxysterols from the bulk of cholesterol and other interfering substances, leading to cleaner samples and more reliable analytical results. phenomenex.com
The process involves passing a liquid sample through a solid adsorbent material, typically packed in a cartridge. thermofisher.com For oxysterol analysis, silica-based sorbents are commonly employed. researchgate.net The separation is based on the differential affinity of the analytes and impurities for the solid phase. A typical SPE workflow for extracting 24-Hydroxycholestan-3-one and other oxysterols from a biological matrix is a multi-step process. phenomenex.com First, samples may undergo alkaline hydrolysis to release esterified oxysterols. researchgate.net The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the target analytes with a suitable solvent. phenomenex.com The choice of solvents for the wash and elution steps is crucial for achieving high recovery of the oxysterols while minimizing the co-elution of cholesterol. thermofisher.com
In addition to SPE, other chromatographic techniques like straight-phase chromatography are also utilized for the essential separation of oxysterols from cholesterol prior to analysis. ucl.ac.uk
| Step | Description | Purpose | Typical Reagents |
|---|---|---|---|
| 1. Sample Pre-treatment | Biological samples (e.g., plasma) are often subjected to alkaline hydrolysis. | To release oxysterols from their esterified forms, ensuring total concentration is measured. | Ethanolic potassium hydroxide |
| 2. Cartridge Conditioning | The SPE sorbent (e.g., silica) is washed with a non-polar solvent. | To activate the stationary phase and ensure reproducible retention. | Hexane (B92381) or other non-polar solvents |
| 3. Sample Loading | The pre-treated sample, dissolved in a non-polar solvent, is slowly passed through the cartridge. | Oxysterols and cholesterol are retained on the sorbent. | Sample in hexane |
| 4. Washing | The cartridge is washed with solvents of increasing polarity. | To selectively remove less polar, interfering compounds, primarily cholesterol. | Mixtures of hexane and ethyl acetate |
| 5. Elution | A more polar solvent is used to disrupt the analyte-sorbent interaction and recover the oxysterols. | To selectively collect the purified oxysterol fraction. thermofisher.com | Ethyl acetate, acetone, or methanol |
Future Research Directions and Potential Academic Applications
Elucidation of Specific Isomer Activities and Stereochemical Influences
Future research must rigorously differentiate the biological activities of the (24R) and (24S) stereoisomers of 24-hydroxycholestan-3-one. While much of the existing literature focuses on 24S-hydroxycholesterol (the precursor to the (24S)-3-keto form), the distinct roles dictated by the stereochemistry at the C-24 position are not fully understood. It is hypothesized that the spatial arrangement of the hydroxyl group significantly influences interactions with enzymes, receptors, and membranes, leading to distinct downstream effects. For instance, one isomer might be a more potent agonist for nuclear receptors like Liver X Receptors (LXRs), while the other could have a higher affinity for transport proteins or different metabolic enzymes. sci-hub.stresearchgate.net Investigating these differences is crucial for understanding their specific contributions to cellular processes.
A key research direction involves using stereochemically pure isomers in in-vitro and in-vivo models to map their unique effects on gene expression, particularly genes involved in cholesterol homeostasis, inflammation, and cellular stress responses. creative-proteomics.comnih.gov Such studies could reveal that the (24R) and (24S) isomers possess not just different potencies but potentially opposing biological activities in certain cellular contexts. Understanding these stereochemical influences will be paramount for accurately interpreting the compound's role in both normal physiology and disease.
| Research Question | Experimental Approach | Potential Significance |
| Do (24R) and (24S) isomers differentially activate LXR? | Luciferase reporter assays in cell lines transfected with LXRα and LXRβ using synthesized, pure isomers. | Reveals isomer-specific regulation of cholesterol efflux and lipid metabolism genes. |
| How does C-24 stereochemistry affect membrane interactions? | Biophysical studies using model membranes (liposomes) and advanced microscopy on live cells. | Elucidates how each isomer might alter membrane fluidity, lipid raft formation, and protein function. |
| Are the metabolic fates of the two isomers different? | Isotope tracing studies in primary cell cultures (e.g., neurons, hepatocytes) to track the conversion of each isomer. | Identifies whether one isomer is more rapidly cleared or shunted into different metabolic pathways. |
Identification of Novel Enzymes and Metabolic Shunts Involved in 24-Hydroxycholestan-3-one Pathways
The metabolic pathway leading to and from 24-hydroxycholestan-3-one is not completely mapped. While the conversion of 24S-hydroxycholesterol to its 3-keto derivative is a known step, the full range of enzymes responsible for its formation, further metabolism, and potential shunting into alternative pathways remains an active area of investigation. The primary enzyme for the production of 24S-hydroxycholesterol is the neuron-specific cholesterol 24-hydroxylase (CYP46A1). nih.govtandfonline.comnih.gov However, other enzymes with broad substrate specificity, such as CYP27A1, could also play a role in different tissues or under specific pathophysiological conditions. nih.gov
Future research should focus on identifying and characterizing novel enzymes that may act on 24-hydroxycholestan-3-one or its precursors. This could involve screening enzyme libraries or using proteomic approaches in cellular models exposed to the compound to identify interacting proteins. Furthermore, the existence of metabolic "shunts" needs exploration. For example, under conditions of oxidative stress or in specific genetic disorders of cholesterol metabolism, 24-hydroxycholestan-3-one might be directed away from typical bile acid synthesis pathways and toward the formation of novel, potentially bioactive, metabolites. nih.govnih.gov Identifying these shunts and their products is essential for a complete picture of oxysterol metabolism.
Development of Targeted Chemical Probes and Modulators for Cellular Studies
To precisely study the cellular functions of 24-hydroxycholestan-3-one, the development of targeted chemical tools is essential. Current research is often limited by the lack of specific probes to track the molecule's subcellular localization and interaction partners. Future efforts should be directed toward synthesizing analogs of 24-hydroxycholestan-3-one that can serve as research tools without significantly altering the parent molecule's biological activity. nih.gov
Key areas for development include:
Fluorescent Probes: Synthesizing intrinsically fluorescent analogs, perhaps by incorporating a system like cholestatrienol, would allow for real-time imaging of the compound's uptake, trafficking, and distribution within live cells. nih.gov This would provide invaluable insight into its movement between organelles like the endoplasmic reticulum, mitochondria, and plasma membrane.
Photo-affinity Probes: Creating probes with photo-activatable cross-linking groups would enable researchers to identify direct binding partners (receptors, enzymes, transport proteins) in an unbiased manner.
Selective Modulators: Developing molecules that can selectively inhibit or enhance the activity of enzymes that produce or metabolize 24-hydroxycholestan-3-one would allow for precise manipulation of its endogenous levels. researchgate.net For example, designing fluorinated analogues or other modified structures could yield potent and specific antagonists or partial agonists for its target receptors. researchgate.net These tools would be instrumental in dissecting its specific roles in cellular signaling pathways. eubopen.org
Investigation of 24-Hydroxycholestan-3-one as a Biomarker for Specific Physiological States or Cellular Dysfunctions
The precursor, 24S-hydroxycholesterol, is a well-established biomarker for brain cholesterol turnover and neuronal health. nih.gov Almost all 24S-hydroxycholesterol in human circulation originates from the brain, where it is produced by the enzyme CYP46A1 in neurons to maintain cholesterol homeostasis. nih.govtandfonline.com Its levels in plasma can reflect the number of metabolically active neurons. nih.gov Consequently, altered levels of 24S-hydroxycholesterol and its metabolites, including the 3-one form, are promising biomarker candidates for various physiological and pathological states.
Future research should focus on quantifying 24-hydroxycholestan-3-one specifically, in addition to its precursor, in accessible biological fluids like plasma and cerebrospinal fluid (CSF). nih.gov Studies have shown that in neurodegenerative diseases such as Alzheimer's disease, plasma levels of 24S-hydroxycholesterol tend to decrease as brain atrophy progresses, while CSF levels may increase due to neuronal damage and release. nih.govnih.gov Investigating whether the ratio of 24-hydroxycholestan-3-one to its parent alcohol (24-hydroxycholesterol) provides a more sensitive or specific signal for certain conditions is a critical next step. This ratio could reflect changes in the activity of downstream metabolic enzymes, providing a dynamic picture of cellular dysfunction beyond just sterol production.
| Potential Application | Rationale | Fluid | Expected Change |
| Early Neurodegeneration (e.g., Alzheimer's) | Increased neuronal damage could release both the precursor and metabolizing enzymes. nih.gov | CSF | Increase in 24-hydroxycholestan-3-one and its ratio to 24-hydroxycholesterol (B1141375). tandfonline.com |
| Progressive Brain Atrophy | Loss of metabolically active neurons leads to reduced overall production of the precursor. tandfonline.com | Plasma | Decrease in 24-hydroxycholestan-3-one. nih.gov |
| Blood-Brain Barrier Dysfunction | Compromised barrier integrity could alter the flux of sterols between the brain and circulation. tudublin.ie | CSF/Plasma | Altered ratio of 24-hydroxycholestan-3-one to other sterols like 27-hydroxycholesterol (B1664032). |
| Metabolic Syndrome/Liver Disease | Changes in hepatic function could affect the clearance and further metabolism of the compound from circulation. | Plasma | Altered levels, potentially reflecting impaired bile acid synthesis. |
Integration with Multi-Omics Approaches for Systems-Level Understanding of Sterol Biology
To fully comprehend the role of 24-hydroxycholestan-3-one in the complex network of cellular metabolism, future research must integrate its analysis within broader systems biology approaches. biorxiv.org A multi-omics strategy, combining lipidomics, metabolomics, transcriptomics, and proteomics, can reveal how fluctuations in this single oxysterol correlate with global changes in the cell. mdpi.com
Lipidomics and Metabolomics: Global lipid and metabolite profiling can place 24-hydroxycholestan-3-one within the entire lipidome. nih.govnih.gov This can uncover previously unknown correlations with other lipid classes (e.g., sphingolipids, glycerophospholipids) and metabolic pathways that are impacted by its presence. longdom.orgmdpi.com
Transcriptomics: RNA-sequencing of cells or tissues after exposure to 24-hydroxycholestan-3-one can identify entire networks of genes whose expression is altered. biorxiv.org This goes beyond known targets like LXR-responsive genes and can uncover novel signaling pathways and cellular responses.
Proteomics: Analyzing changes in the proteome can identify shifts in the abundance of enzymes, receptors, and structural proteins, providing a functional readout of the transcriptomic changes and identifying potential protein interaction partners. mdpi.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 24-Hydroxycholestan-3-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves enzymatic oxidation of cholesterol derivatives or chemical modification of cholestane precursors. For purity validation, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure consistency by cross-referencing spectral data (e.g., H/C NMR peaks) with published libraries . Reproducibility requires detailed experimental logs, including solvent systems, reaction temperatures, and catalyst ratios, as per guidelines for reporting synthetic procedures .
Q. Which analytical techniques are most reliable for characterizing 24-Hydroxycholestan-3-one’s structural isomers?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignments. For dynamic analysis, employ tandem MS/MS fragmentation patterns and compare retention times in reverse-phase HPLC against known standards. Differential scanning calorimetry (DSC) can resolve isomer-specific melting points. Cross-validate findings with computational models (e.g., density functional theory) to confirm energetically favorable configurations .
Q. What is the biological significance of 24-Hydroxycholestan-3-one in cholesterol metabolism pathways?
- Methodological Answer : Investigate its role via in vitro assays measuring enzymatic activity (e.g., CYP46A1 hydroxylation kinetics). Use knockout murine models to observe lipid accumulation in neural tissues, paired with liquid chromatography-tandem MS (LC-MS/MS) to quantify metabolite levels. Compare results with human cerebrospinal fluid (CSF) samples to assess translational relevance .
Advanced Research Questions
Q. How can conflicting reports on 24-Hydroxycholestan-3-one’s oxidative stability be resolved?
- Methodological Answer : Conduct accelerated degradation studies under controlled oxygen and humidity levels. Use gas chromatography (GC) to track oxidation byproducts and electron paramagnetic resonance (EPR) to identify free radical intermediates. Compare degradation kinetics across solvent systems (e.g., aqueous vs. lipid matrices) to isolate environmental variables. Meta-analyze discrepancies by harmonizing experimental conditions from prior studies .
Q. What strategies optimize the detection of 24-Hydroxycholestan-3-one in low-abundance biological samples?
- Methodological Answer : Implement solid-phase extraction (SPE) with derivatization (e.g., picolinyl ester formation) to enhance MS sensitivity. Use stable isotope-labeled internal standards (SIL-IS) for quantification. Validate limits of detection (LOD) via spike-recovery experiments in plasma or CSF matrices. Optimize LC gradients to separate co-eluting lipids .
Q. How do structural modifications of 24-Hydroxycholestan-3-one influence its receptor-binding affinity?
- Methodological Answer : Design analogs with systematic hydroxyl group substitutions. Test binding using surface plasmon resonance (SPR) or fluorescence polarization assays against putative receptors (e.g., liver X receptors). Correlate affinity data with molecular docking simulations to identify critical hydrogen-bonding residues. Prioritize analogs with >95% enantiomeric purity to avoid confounding results .
Data Contradiction and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
